molecular formula C5H7N3O B1417724 2-methyl-1H-imidazole-4-carbaldehyde oxime CAS No. 112006-26-5

2-methyl-1H-imidazole-4-carbaldehyde oxime

Cat. No. B1417724
M. Wt: 125.13 g/mol
InChI Key: NLJYUXHUESWCOS-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound primarily used as an intermediate in chemical and pharmaceutical synthesis . It is a pale-yellow to yellow-brown solid and has a molecular weight of 110.12 .


Synthesis Analysis

The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-BuLi (2.5M solution, 2.4mL, 6.0mmol) added to a solution of N,N,2-trimethyl-1H-imidazole-1-sulphonamide (in -78℃, in THF (40.0mL) of 0.95g, 5.0mmol). The mixture is stirred at -78℃ for 30 minutes, then DMF (2.36mL, 31.5mmol) is added .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-imidazole-4-carbaldehyde is represented by the linear formula C5H6N2O . The InChI code is 1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7) and the InChI key is ZWULFIBGPXWGFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . This suggests that 2-methyl-1H-imidazole-4-carbaldehyde might undergo similar reactions.


Physical And Chemical Properties Analysis

2-Methyl-1H-imidazole-4-carbaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 110.12 . The melting point is 165 °C and the predicted boiling point is 368.1±15.0 °C . The predicted density is 1.238±0.06 g/cm3 .

Safety And Hazards

2-Methyl-1H-imidazole-4-carbaldehyde is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H318 . Precautionary measures include P280, P301+P312, P301+P330+P331, P305+P351+P338, and P310 . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

properties

IUPAC Name

N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-6-2-5(8-4)3-7-9/h2-3,9H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJYUXHUESWCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazole-4-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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